ethyl 1-(4-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core with a 6-oxo group and ester functionality. The structure includes a 4-methylphenyl group at position 1 and a 2-(trifluoromethyl)benzenesulfonyloxy substituent at position 3. Such derivatives are often explored for pharmaceutical applications, particularly as receptor modulators or enzyme inhibitors, due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-[2-(trifluoromethyl)phenyl]sulfonyloxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O6S/c1-3-31-20(28)19-16(12-18(27)26(25-19)14-10-8-13(2)9-11-14)32-33(29,30)17-7-5-4-6-15(17)21(22,23)24/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHAJBNGFOXQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazines, characterized by a pyridazine core modified with various functional groups. Its structural formula can be represented as follows:
- Molecular Formula : C19H18F3N3O5S
- Molecular Weight : 433.42 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of pyridazine have shown effectiveness against several cancer cell lines. A study reported that related compounds demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar sulfonamide derivatives have been shown to possess antibacterial activity against various pathogens. A comparative study indicated that certain sulfonamide derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 8-32 μg/mL .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds suggest:
- Inhibition of Enzymatic Activity : Many pyridazine derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The presence of sulfonamide groups may interfere with bacterial folic acid synthesis, a crucial pathway for bacterial growth.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of dihydropyridazine derivatives, including modifications to enhance their efficacy against cancer cells. The study found that specific substitutions on the aromatic rings significantly improved their anticancer activity, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key structural features are compared to similar pyridazine derivatives (Table 1):
Table 1: Comparison of Pyridazine Carboxylate Derivatives
*logP values estimated using XLogP3 .
Key Observations:
However, the target’s benzenesulfonyloxy group introduces polarity, which may balance logP and influence receptor binding . Methoxy (12e) and sulfanyl () substituents reduce steric hindrance compared to the bulky benzenesulfonyloxy group, possibly explaining their higher synthetic yields (81% vs. unspecified for the target) .
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. For example, 12d (4-hydroxyphenyl derivative) has a high melting point (220–223°C) due to hydrogen bonding . The target’s melting point is unreported but may be lower due to steric bulk.
- The trifluoromethyl group in ’s compound contributes to a logP of 3.4, suggesting moderate lipophilicity. The target’s logP is likely higher due to the ethyl ester and trifluoromethyl groups but mitigated by the polar sulfonyloxy moiety .
Synthetic Feasibility: Yields for analogs range from 40% (12g) to 95% (12d), influenced by substituent reactivity.
Methodological Considerations
Structural analyses of these compounds often employ crystallographic tools like SHELX and ORTEP for refinement and visualization . Computational methods for similarity assessment (e.g., Tanimoto coefficients) are critical in virtual screening but may overlook subtle substituent effects, as seen in the divergent bioactivities of structurally related compounds .
Q & A
Basic: What are the key considerations for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, typically starting with pyridazine ring formation followed by functionalization. Critical considerations include:
- Reaction Conditions : Maintain precise temperature control (e.g., 0–60°C for sulfonylation) and solvent selection (polar aprotic solvents like DMF or THF are common) to avoid side reactions .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance sulfonate ester formation .
- Purification : Column chromatography or recrystallization is essential to isolate the product from intermediates/byproducts. Monitor purity via TLC or HPLC .
Basic: Which analytical techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, especially distinguishing sulfonate (δ ~7.5–8.5 ppm) and ester (δ ~4.0–4.5 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 475.424 g/mol) and fragmentation patterns .
- HPLC : Quantify purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to minimize byproducts during sulfonylation?
- Stepwise Optimization :
- pH Control : Maintain neutrality (pH 6–8) to prevent hydrolysis of the sulfonate group .
- Stoichiometry : Use a 1.2–1.5 molar excess of 2-(trifluoromethyl)benzenesulfonyl chloride to ensure complete substitution .
- Temperature Gradients : Gradual heating (e.g., 25°C → 50°C) reduces side reactions like ester cleavage .
- Byproduct Analysis : Characterize impurities (e.g., desulfonated intermediates) via LC-MS and adjust reaction time/temperature accordingly .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds to normalize activity measurements .
- Structural Comparisons : Compare analogs (e.g., halogen substitutions or ester variations) to identify structure-activity relationships (SAR). For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Data Validation : Replicate conflicting studies under identical conditions and analyze outliers using multivariate statistics (e.g., PCA) .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the sulfonate group’s electrostatic interactions with arginine residues .
- MD Simulations : Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess conformational changes in the dihydropyridazine core .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5) and potential toxicity .
Basic: What are the stability and storage requirements for this compound?
- Stability : Susceptible to hydrolysis (ester/sulfonate groups) and oxidation (dihydropyridazine ring). Store at –20°C under inert gas (N₂/Ar) .
- Solubility : Low aqueous solubility (use DMSO for stock solutions). Confirm stability in DMSO via NMR over 48 hours .
Advanced: How can researchers design derivatives to improve selectivity for a target enzyme?
- Bioisosteric Replacement : Substitute the trifluoromethyl group with CF₃O or SF₅ to modulate steric/electronic effects .
- Positional Scanning : Modify the 4-methylphenyl group to introduce halogens (e.g., Cl, F) or methoxy groups for enhanced π-stacking .
- Enzymatic Assays : Screen derivatives against off-target enzymes (e.g., CYP450 isoforms) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
